molecular formula C20H18N4OS2 B14964023 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B14964023
M. Wt: 394.5 g/mol
InChI Key: OQOVLZMJJDUKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include 8-methyl-5H-pyrimido[5,4-B]indole and 3-(methylsulfanyl)phenyl acetic acid. The key steps in the synthesis may involve:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions.

    Thioether formation: Introduction of the sulfanyl group using thiol reagents under appropriate conditions.

    Amide bond formation: Coupling of the acetic acid derivative with the amine group of the pyrimidoindole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific structural features, such as the combination of the pyrimidoindole core with sulfanyl and acetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H18N4OS2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H18N4OS2/c1-12-6-7-16-15(8-12)18-19(24-16)20(22-11-21-18)27-10-17(25)23-13-4-3-5-14(9-13)26-2/h3-9,11,24H,10H2,1-2H3,(H,23,25)

InChI Key

OQOVLZMJJDUKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.